3-(4-Chloro-2,5-difluorophenyl)propanoic acid
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Overview
Description
3-(4-Chloro-2,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2,5-difluorophenyl)propanoic acid typically involves the reaction of 4-chloro-2,5-difluorobenzene with propanoic acid under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Chloro-2,5-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propanoic acid
- 3-(4-Chlorophenyl)propanoic acid
- 3-(2,4-Difluorophenyl)propanoic acid
Uniqueness
3-(4-Chloro-2,5-difluorophenyl)propanoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H7ClF2O2 |
---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
3-(4-chloro-2,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c10-6-4-7(11)5(3-8(6)12)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) |
InChI Key |
XJIAXUNTVDURGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)CCC(=O)O |
Origin of Product |
United States |
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